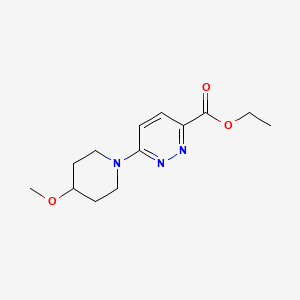

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate

Descripción general

Descripción

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate is a novel compound with potential applications in scientific research. It is a member of the pyridazine family, which is a group of heterocyclic compounds that are used for their wide range of biological activities. The compound has recently been studied for its biochemical and physiological effects, and its potential applications in lab experiments.

Aplicaciones Científicas De Investigación

Cyclization Reactions and Compound Synthesis

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. For instance, ethoxycarbonylalkylidene derivatives of certain hydrazones were observed to cyclize into corresponding pyridazino[6,1-c]-triazines and pyrazolylpyridazines upon heating or refluxing. These reactions showcase the compound's utility in creating geometric isomers and elucidating the magnetic non-equivalence in certain ester groups through NMR spectroscopy. Notably, X-ray analysis has been utilized to unambiguously establish the structures of the synthesized compounds, highlighting the compound's significance in the development of heterocyclic chemistry (Lange et al., 1997).

Novel Substrate for Electrophilic Substitution Reactions

Ethyl 4-ethoxyazulene-1-carboxylate, related to Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate, has demonstrated high efficiency as a novel substrate for electrophilic substitution reactions. This capability allows for the production of pyridazine and fulvene derivatives with azulene frameworks via intramolecular cyclization. Such derivatives are further transformed into densely functionalized heterocyclic molecules through various chemical reactions, showcasing the compound's versatility and applicability in organic synthesis (Devendar et al., 2013).

Ultrasound Irradiation in Synthesis

The compound has also been involved in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates via cyclocondensation reactions under ultrasound irradiation. This methodological approach emphasizes the reduction of reaction times and the achievement of high regioselectivity, showcasing the compound's utility in facilitating efficient and selective synthetic processes (Machado et al., 2011).

Antimicrobial Activity

Research into derivatives of Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate has also extended into the realm of biological activity, with some compounds synthesized from related materials demonstrating moderate insecticidal activity. This suggests potential applications of such compounds in developing new pesticides or insect control agents (Li et al., 2013).

Propiedades

IUPAC Name |

ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-19-13(17)11-4-5-12(15-14-11)16-8-6-10(18-2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFJVTPNELSAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-methoxypiperidin-1-yl)pyridazine-3-carboxylate | |

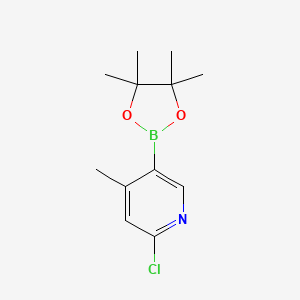

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine](/img/structure/B1492471.png)

![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)